![molecular formula C10H23N3O2 B2753119 tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate CAS No. 1854653-37-4](/img/structure/B2753119.png)
tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate: is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl chain, and a methylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and N-methyl-2-aminoethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts include base catalysts like triethylamine or sodium hydride. The reaction may also require coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (20-40°C) to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent addition) ensures high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove oxygen atoms.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products:
Substitution Products: Various substituted amines and carbamates.
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Deoxygenated amines and alcohols.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The tert-butyl group can serve as a protecting group for amines during multi-step synthetic processes.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry:
Polymer Chemistry: Utilized in the synthesis of functionalized polymers with specific properties.
Material Science: Employed in the development of advanced materials with tailored functionalities.
Mécanisme D'action
The mechanism by which tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate exerts its effects depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminoethyl and carbamate groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
tert-butyl N-(2-aminoethyl)-N-methylcarbamate: Similar structure but lacks the additional aminoethyl group.
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate: Contains a hydroxyethyl group instead of an aminoethyl group.
tert-butyl N-(2-ethoxyethyl)-N-methylcarbamate: Features an ethoxyethyl group in place of the aminoethyl group.
Uniqueness: tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate is unique due to its dual aminoethyl groups, which provide enhanced reactivity and versatility in chemical synthesis. This structural feature allows for a broader range of chemical modifications and applications compared to its similar counterparts.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-aminoethylamino)ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)13(4)8-7-12-6-5-11/h12H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJSFUGQQROKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
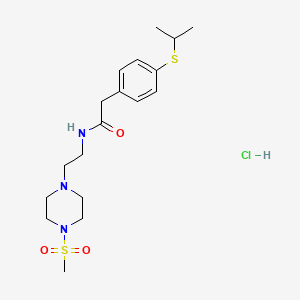
![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
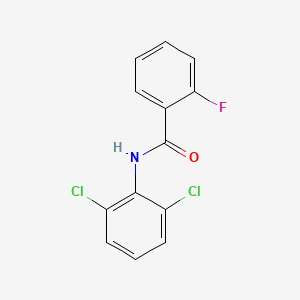
![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)
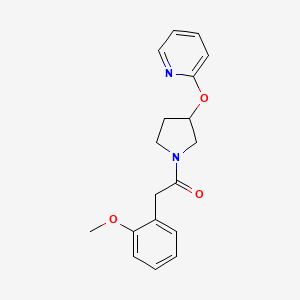

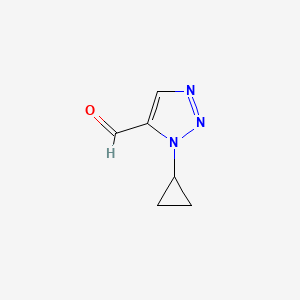
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)
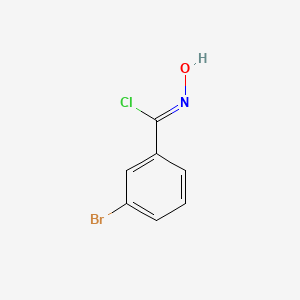
![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)
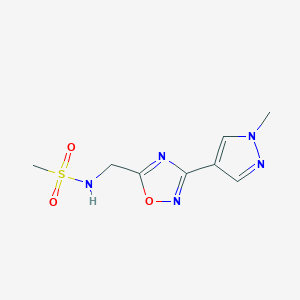
![3-[4-(morpholine-4-carbonyl)phenyl]-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2753059.png)
